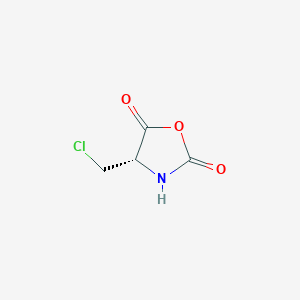

(S)-4-(Chloromethyl)oxazolidine-2,5-dione

Beschreibung

Significance of Chiral Building Blocks and Auxiliaries in Modern Organic Chemistry

In the field of modern organic chemistry, the concepts of stereoisomerism and chirality are of fundamental importance. libretexts.orglibretexts.org Chirality refers to the property of a molecule being non-superimposable on its mirror image, much like a person's left and right hands. hilarispublisher.com These non-superimposable mirror images are known as enantiomers. The significance of chirality is particularly profound in the life sciences and pharmaceutical industry, as the different enantiomers of a drug can exhibit vastly different therapeutic effects, with one being beneficial while the other might be inactive or even harmful. hilarispublisher.com

This has led to a high demand for enantiomerically pure compounds, which are single enantiomers of a chiral molecule. The synthesis of such compounds is a central goal of asymmetric synthesis. Chiral building blocks are essential components in this endeavor, serving as precursors for the construction of complex, stereochemically defined molecules. wisdomlib.orgnbinno.com These are molecules that possess one or more chiral centers and are used to build larger, more complex structures with precise three-dimensional arrangements of atoms. wisdomlib.orgnbinno.com Their use is critical in the development of pharmaceuticals, agrochemicals, and advanced materials. nbinno.com

Alongside chiral building blocks, chiral auxiliaries play a pivotal role. These are chiral compounds that are temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. The use of both chiral building blocks and auxiliaries provides chemists with the tools to achieve high levels of precision and efficiency in the synthesis of complex chiral molecules. nbinno.com

Overview of Oxazolidine-2,5-diones as Versatile Chiral Synthons and Auxiliaries

Oxazolidinones are a class of five-membered heterocyclic compounds containing both nitrogen and oxygen in the ring. evitachem.comnih.gov A specific subclass, the oxazolidine-2,5-diones, features two carbonyl groups within the heterocyclic structure. While the broader family of 2-oxazolidinones, particularly the Evans' auxiliaries, are widely recognized and utilized as recyclable chiral auxiliaries in asymmetric reactions like aldol, alkylation, and acylation reactions, oxazolidine-2,5-diones serve a distinct and crucial role. nih.gov

Chiral oxazolidine-2,5-diones are highly valuable as versatile chiral synthons. A synthon is a conceptual unit within a molecule that assists in the formation of a synthesis strategy. In practice, they are key intermediates that are incorporated into the final structure of a target molecule. Their utility stems from the inherent chirality and the multiple reactive sites on their structure, which allow for controlled chemical modifications.

Research has demonstrated the application of these compounds as key intermediates in the synthesis of important pharmaceuticals. For instance, they are precursors in the preparation of antibiotics such as cycloserine and linezolid. scbt.comresearchgate.net The rigid, chiral scaffold of the oxazolidine-2,5-dione (B1294343) allows for the stereocontrolled introduction of various substituents, making them powerful tools in the multi-step synthesis of complex, biologically active compounds.

Research Focus on (S)-4-(Chloromethyl)oxazolidine-2,5-dione: A Key Intermediate

Within the class of chiral oxazolidine-2,5-diones, this compound has emerged as a compound of significant interest in academic and industrial research. evitachem.com It is a chiral building block characterized by an oxazolidine-2,5-dione ring with a chloromethyl group attached at the stereogenic center at position 4. evitachem.com

The strategic importance of this compound lies in its function as a key intermediate. evitachem.com The chloromethyl group serves as a reactive handle, making the molecule susceptible to a variety of nucleophilic substitution reactions. This allows for the facile introduction of diverse functional groups, enabling the synthesis of a wide range of derivatives. evitachem.com The "(S)" stereochemistry at the 4-position provides the crucial chirality that is often required for the biological activity of the final target molecules. Its role as an intermediate in the preparation of the antibiotic cycloserine highlights its practical value in medicinal chemistry. scbt.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione nih.gov |

| CAS Number | 96165-57-0 guidechem.com |

| Molecular Formula | C₄H₄ClNO₃ nih.govguidechem.com |

| Molecular Weight | 149.53 g/mol nih.govguidechem.com |

| Canonical SMILES | C1(C@@HCN)Cl guidechem.com |

Structure

3D Structure

Eigenschaften

Molekularformel |

C4H4ClNO3 |

|---|---|

Molekulargewicht |

149.53 g/mol |

IUPAC-Name |

(4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C4H4ClNO3/c5-1-2-3(7)9-4(8)6-2/h2H,1H2,(H,6,8)/t2-/m1/s1 |

InChI-Schlüssel |

ALQADUBZEIRDQN-UWTATZPHSA-N |

Isomerische SMILES |

C([C@@H]1C(=O)OC(=O)N1)Cl |

Kanonische SMILES |

C(C1C(=O)OC(=O)N1)Cl |

Herkunft des Produkts |

United States |

Elucidation of Chemical Reactivity and Transformation Pathways of S 4 Chloromethyl Oxazolidine 2,5 Dione

Nucleophilic Reactivity at the Chloromethyl Moiety

The primary alkyl chloride of the chloromethyl group at the C4 position is an electrophilic center, susceptible to attack by a variety of nucleophiles. This reactivity allows for the introduction of diverse functionalities through substitution reactions.

The chlorine atom can be displaced by other halides or various nucleophiles in classic SN2 reactions. For instance, reaction with iodide salts can facilitate halogen exchange, converting the chloromethyl group to an iodomethyl group, which is an even better leaving group for subsequent substitutions. Enzyme-catalyzed β-substitution reactions on the parent amino acid, L-β-chloroalanine, with nucleophiles like β-mercaptoethanol have been studied, demonstrating the inherent reactivity of the β-carbon to nucleophilic attack. nih.govrsc.org While specific studies on the NCA are limited, similar reactivity is anticipated, allowing for the synthesis of various substituted alanine (B10760859) derivatives after ring opening.

The chloromethyl group is a key handle for molecular diversification. It readily reacts with a range of nucleophiles, including amines, azides, and thiols, to introduce new functional groups. For example, reaction with sodium azide (B81097) would yield (S)-4-(azidomethyl)oxazolidine-2,5-dione, a precursor for synthesizing β-azidoalanine derivatives. Similarly, reactions with primary or secondary amines can be employed to construct novel β-amino acid structures. This pathway is crucial for synthesizing precursors for peptides and other biologically active molecules.

Table 1: Representative Nucleophilic Substitution Reactions at the Chloromethyl Moiety Note: The following table is illustrative, based on established principles of SN2 reactions on primary alkyl chlorides. Specific experimental data for (S)-4-(Chloromethyl)oxazolidine-2,5-dione is limited in publicly available literature.

| Nucleophile | Expected Product (Side Chain) | Potential Application |

|---|---|---|

| Sodium Azide (NaN3) | -CH2N3 (Azidomethyl) | Click chemistry, synthesis of β-amino acids |

| Potassium Iodide (KI) | -CH2I (Iodomethyl) | Intermediate for further substitution |

| Ammonia (NH3) | -CH2NH2 (Aminomethyl) | Synthesis of diamino acids |

| Sodium Thiolate (RSNa) | -CH2SR (Thioether) | Synthesis of sulfur-containing amino acids |

Electrophilic Nature of the Oxazolidine-2,5-dione (B1294343) Ring System

The oxazolidine-2,5-dione ring is an N-carboxyanhydride (NCA), a class of compounds well-known for their high electrophilicity at the carbonyl carbons (C2 and C5). This reactivity drives ring-opening reactions, most notably in the context of polymerization to form polypeptides.

The primary reactivity of NCAs is their ring-opening polymerization (ROP) initiated by nucleophiles, such as primary amines. mdpi.com This process involves the nucleophilic attack at the C5 carbonyl, followed by ring-opening and loss of carbon dioxide to generate a propagating amine species that continues the polymerization. mpg.de While amine-initiated ROP is the most common, the electrophilic carbonyls are susceptible to attack by other strong nucleophiles. Attack by carbanions, such as those derived from organometallic reagents (e.g., Grignard or organolithium reagents), would be expected to open the ring to form β-amino ketones after decarboxylation and workup. However, controlling this reaction to yield discrete small molecules instead of polymers can be challenging and is not widely documented for this specific NCA.

While the primary reactivity involves ring-opening, intramolecular reactions are also conceivable under specific conditions. If the chloromethyl group is first converted into a nucleophilic species, an intramolecular cyclization could occur. For example, conversion to an aminomethyl or hydroxymethyl group followed by base- or acid-catalyzed cyclization could potentially lead to bicyclic structures. However, such pathways compete with intermolecular reactions, including polymerization, and there is limited specific literature describing these transformations for this compound. More commonly, oxazolidinone rings are themselves formed via intramolecular cyclization of suitable precursors, such as β-hydroxy amino acids. researchgate.net

Stereochemical Consequences of Reaction Mechanisms

Maintaining stereochemical integrity is paramount when using chiral building blocks like this compound. The stereocenter at C4 dictates the absolute configuration of the resulting amino acid derivative.

Ring-Opening Reactions: In typical amine-initiated ring-opening polymerizations, the nucleophilic attack occurs at the C5 carbonyl carbon. mdpi.com The bonds to the C4 stereocenter are not directly involved in the bond-breaking or bond-forming steps of the ring-opening process. Consequently, the stereochemical configuration at C4 is preserved, leading to the formation of optically active polymers or, in the case of a single ring-opening event, an optically pure β-amino acid derivative. illinois.edunih.gov Studies on enzyme-catalyzed substitutions on free β-chloroalanine have also shown that these reactions can proceed with retention of stereochemistry. nih.govrsc.org

Interconversion Reactions with Related Heterocyclic Systems (e.g., Oxazolidinethiones)

The oxazolidine-2,5-dione ring system, present in this compound, is amenable to various chemical transformations that allow for its interconversion into other related heterocyclic structures. A significant transformation in this regard is the conversion to oxazolidine-2-thiones, where one or both of the carbonyl oxygen atoms are replaced by sulfur. This conversion alters the electronic properties and reactivity of the heterocyclic core, providing a pathway to novel derivatives.

The primary method for achieving this interconversion is through thionation, a reaction that converts a carbonyl group (C=O) into a thiocarbonyl group (C=S). A widely used and effective reagent for this purpose is Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]. nih.govnih.gov Lawesson's reagent is known for its efficacy in thionating a variety of carbonyl compounds, including ketones, amides, and esters. nih.govresearchgate.net

The reaction of an oxazolidine-2,5-dione with Lawesson's reagent is expected to proceed via a mechanism involving the initial decomposition of Lawesson's reagent into a reactive dithiophosphine ylide. nih.gov This species then reacts with the carbonyl group to form a thiaoxaphosphetane intermediate, which subsequently fragments to yield the desired thiocarbonyl compound. nih.gov Given the presence of two carbonyl groups in the this compound ring, the reaction can potentially yield a monothionated oxazolidine-2-one-5-thione, an oxazolidine-5-one-2-thione, or a dithionated oxazolidine-2,5-dithione, depending on the stoichiometry of the reagents and the reaction conditions.

While specific studies on the thionation of this compound are not extensively detailed in the provided literature, the general reactivity of Lawesson's reagent with dicarbonyl systems suggests this transformation is a viable pathway for interconversion. The conditions for such reactions typically involve heating the substrate with Lawesson's reagent in an inert solvent like toluene (B28343) or dioxane. nih.govresearchgate.net

The synthesis of oxazolidine-2-thiones can also be achieved from β-amino alcohols through reaction with carbon disulfide (CS₂) in the presence of a base. nih.govresearchgate.net This represents an alternative synthetic route to these heterocyclic systems, starting from precursors of oxazolidine-2,5-diones rather than a direct interconversion.

The table below summarizes typical conditions for the synthesis of oxazolidine-2-thiones from related starting materials, illustrating the general parameters that could be adapted for the thionation of this compound.

| Starting Material | Reagent(s) | Solvent | Temperature (°C) | Reaction Time | Product |

|---|---|---|---|---|---|

| β-Amino alcohol | Carbon Disulfide (CS₂), Potassium Carbonate (K₂CO₃) | Ethanol (EtOH) | 50 (Microwave) | Reduced time compared to conventional heating | Oxazolidine-2-thione |

| Ketones/Amides | Lawesson's Reagent | Toluene | 110 | 24 h | Thioketone/Thioamide |

| Pheophorbide a (contains a keto group) | Lawesson's Reagent, Triethylamine (Et₃N) | Toluene | 35 | 45 min | Thioketone derivative |

Strategic Applications of S 4 Chloromethyl Oxazolidine 2,5 Dione in Complex Organic Synthesis

Role as a Chiral Auxiliary in Asymmetric Transformations

Chiral auxiliaries are enantiomerically pure compounds temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.orgthieme-connect.com The oxazolidinone framework, popularized by David A. Evans, is among the most reliable and widely used classes of chiral auxiliaries due to its predictable influence on a variety of stereoselective reactions. rsc.orgsemanticscholar.org By attaching this chiral unit to a substrate, chemists can effectively control the formation of new stereogenic centers. thieme-connect.com A key advantage of these auxiliaries is that the products of the reactions are diastereomers, which can often be separated, allowing for the isolation of enantiomerically pure compounds even if the reaction's selectivity is not perfect. williams.edu Once the desired chirality is established, the auxiliary can be cleaved and recycled, enhancing its practical utility and commercial potential. sigmaaldrich.com

The use of oxazolidinone auxiliaries in the asymmetric alkylation of enolates is a cornerstone of modern asymmetric synthesis. rsc.orgsemanticscholar.org This method is frequently chosen for its reliability and applicability across a wide range of substrates. williams.edu The process typically begins with the acylation of the oxazolidinone's nitrogen atom. Subsequent deprotonation of the N-acyl oxazolidinone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide, generates a rigid, chelated (Z)-enolate. wikipedia.orgwilliams.edu The steric bulk of the substituent on the chiral auxiliary effectively blocks one face of the enolate, directing the incoming electrophile (e.g., an alkyl halide) to the opposite, less-hindered face. williams.edu This high degree of facial discrimination results in excellent diastereoselectivity, yielding one diastereomer in significant excess. wikipedia.orgwilliams.edu

This strategy has been successfully employed as a key step in the total synthesis of numerous biologically active natural products. rsc.orgsemanticscholar.org

Table 1: Examples of Asymmetric Alkylation using Oxazolidinone Auxiliaries

| N-Acyl Oxazolidinone | Base | Electrophile | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|

| N-Propionyl-4-benzyl-2-oxazolidinone | NaN(TMS)₂ | Allyl Iodide | 98:2 | williams.edu |

| N-Acyl-4-isopropyl-5,5-dimethyloxazolidin-2-one | LDA | Allyl Bromide | >95:5 | thieme-connect.com |

This table is representative of the types of transformations achievable with oxazolidinone auxiliaries. Specific substrates and conditions can be optimized to achieve high yields and stereoselectivity.

Beyond alkylations, oxazolidinone auxiliaries are highly effective in directing other crucial carbon-carbon bond-forming reactions, most notably diastereoselective Michael additions. sigmaaldrich.com In these conjugate addition reactions, the chiral auxiliary controls the stereochemistry of the newly formed stereocenter at the β-position relative to the carbonyl group. The stereochemical outcome is highly predictable and can be rationalized by the formation of a chelated transition state that favors the approach of the Michael acceptor from the less-hindered face of the enolate. nih.gov

The development of Michael additions using non-chelating organic bases at room temperature has also proven successful, demonstrating that high diastereoselectivity can be achieved by ensuring the geometric and conformational homogeneity of the enolate and the Michael acceptor. nih.gov The stereocontrolling power of the oxazolidinone moiety in these reactions is robust, often overriding the inherent stereochemical preferences of the other reactants. nih.gov This methodology has been applied to the synthesis of β-substituted pyroglutamic acids and other complex amino acid derivatives. nih.gov

Table 2: Examples of Diastereoselective Michael Additions

| Chiral Michael Acceptor | Nucleophile/Reagent | Product Type | Diastereoselectivity | Reference |

|---|---|---|---|---|

| (S)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-one | Ni(II) complex of glycine (B1666218) equivalent | β-Substituted Pyroglutamic Acid | Virtually Complete | nih.gov |

| Chiral N-acyloxazolidinones | Various electrophilic olefins / TiCl₄ | Conjugate Adduct | High | acs.org |

This table illustrates the versatility of oxazolidinone auxiliaries in guiding conjugate additions to produce stereochemically defined products.

Building Block for Enantiopure Heterocycles and Natural Product Analogues

(S)-4-(Chloromethyl)oxazolidine-2,5-dione and its derivatives are not only transient controllers of stereochemistry but also valuable chiral building blocks that become incorporated into the final molecular structure. The oxazolidinone ring is a core feature in many biologically active compounds, particularly in the realm of antibacterial agents. nih.govnih.gov The chloromethyl group at the C4 position serves as a reactive handle for further synthetic modifications, such as nucleophilic displacement, allowing for the construction of more complex enantiopure molecules. evitachem.combioorg.org

A powerful application of chiral oxazolidinones is in the synthesis of functionalized lactams. nih.gov Research has demonstrated that chiral oxazolidinone precursors, readily synthesized from common amino acids, can undergo intramolecular cyclization reactions. nih.gov When the nitrogen of the oxazolidinone is tethered to a carbon chain bearing a carbanion-stabilizing group (like a sulfone or phosphonate), treatment with a base induces the carbanion to attack the electrophilic carbonyl carbon of the oxazolidinone ring. nih.gov This cyclization proceeds in high yields to furnish enantiopure γ-lactams (five-membered rings) and δ-lactams (six-membered rings). nih.gov

These functionalized lactams are valuable synthetic intermediates. nih.gov For instance, γ-lactams are important structural motifs found in numerous biologically active natural products. chemistryviews.org The ability to synthesize them in an enantiomerically pure form opens pathways to a diverse range of complex molecular targets.

The synthetic utility of lactams derived from oxazolidinones extends to the preparation of key intermediates for active pharmaceutical ingredients (APIs). A notable example is the synthesis of a precursor for Levetiracetam, a widely used antiepileptic drug. nih.gov The core of Levetiracetam is a chiral pyrrolidinone (a γ-lactam) structure. The intramolecular cyclization strategy described above provides a direct route to access such chiral lactam intermediates, highlighting the role of oxazolidinones as foundational building blocks for complex drug molecules. nih.gov While various synthetic routes to Levetiracetam exist, those that establish the critical stereocenter early and efficiently, such as through chiral auxiliary-based methods, are of significant value.

The oxazolidinone ring itself is the central pharmacophore of a major class of synthetic antibiotics used to combat multi-drug resistant Gram-positive bacteria. nih.govnih.govnih.gov Linezolid, the first member of this class to receive clinical approval, features a core N-aryl oxazolidinone structure with a specific (S)-configuration at the C5 position, which is crucial for its biological activity. nih.gov

These antibiotics function through a unique mechanism, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.govnih.gov The synthesis of these agents relies on the construction of the chiral oxazolidinone backbone. nih.gov Compounds like this compound serve as key intermediates or synthons for creating the essential chiral framework of these life-saving drugs. evitachem.combioorg.org Extensive research has focused on modifying the C5 side chain and the N-phenyl ring of the oxazolidinone core to enhance potency, broaden the antibacterial spectrum, and overcome resistance. nih.govresearchgate.net

Incorporation into Polymer Chemistry and Materials Science

The unique structural features of this compound make it a valuable monomer for creating polymers with predefined stereochemistry and pendant functional groups. The ring-opening polymerization (ROP) of such oxazolidine-2,5-diones, which are analogous to α-amino acid N-carboxyanhydrides (NCAs), provides a powerful route to synthetic polypeptides. The presence of the chloromethyl side chain offers a strategic advantage for post-polymerization modification, allowing for the introduction of a wide array of functional moieties.

Synthesis of Side-Chain Modified Polypeptides and Functional Polymers

The synthesis of side-chain modified polypeptides is a crucial area of research, as the properties and applications of these polymers are largely dictated by the nature of their side chains. This compound serves as an excellent starting point for producing a reactive polypeptide backbone that can be subsequently functionalized.

The general strategy involves the controlled ring-opening polymerization of the monomer to yield poly(β-chloro-L-alanine), a polypeptide with a pendant chloromethyl group on each repeating unit. This polymerization can be initiated by various nucleophiles or organometallic catalysts, allowing for control over the molecular weight and dispersity of the resulting polymer.

Post-Polymerization Modification:

The key to the versatility of poly(β-chloro-L-alanine) lies in the reactivity of the side-chain chloride, which can be displaced by a wide range of nucleophiles in post-polymerization modification reactions. This approach allows for the synthesis of a diverse library of functional polymers from a single precursor polymer. For instance, reaction with amines, thiols, azides, or carboxylates can introduce new functionalities, transforming the initial polypeptide into a material with tailored chemical and physical properties.

| Nucleophile | Resulting Side-Chain Functionality | Potential Application |

| Primary Amine (R-NH₂) | Secondary Amine (-CH₂-NHR) | pH-responsive materials, drug conjugation |

| Thiol (R-SH) | Thioether (-CH₂-SR) | Bioconjugation, hydrogel formation |

| Sodium Azide (B81097) (NaN₃) | Azide (-CH₂-N₃) | "Click" chemistry, bioorthogonal ligation |

| Carboxylate (R-COO⁻) | Ester (-CH₂-OOC-R) | Biodegradable materials, pro-drug systems |

This table illustrates the versatility of the chloromethyl group in post-polymerization modification reactions to generate a variety of functional polypeptides.

This strategy of post-polymerization modification offers several advantages over the direct polymerization of functionalized monomers. It circumvents potential issues with monomer synthesis and purification, and protects sensitive functional groups from the polymerization conditions.

Development of Novel Polymeric Scaffolds

The ability to create well-defined, functional polypeptides from this compound has significant implications for the development of novel polymeric scaffolds for biomedical applications, such as tissue engineering and drug delivery. These scaffolds can be designed to mimic the extracellular matrix, providing structural support and biochemical cues to cells.

By carefully selecting the nucleophiles for the post-polymerization modification step, it is possible to introduce bioactive molecules, such as peptides (e.g., RGD sequences for cell adhesion), growth factors, or drugs, onto the polypeptide backbone. This allows for the creation of scaffolds with specific biological activities.

Furthermore, the polypeptide nature of the backbone can impart desirable properties such as biodegradability and biocompatibility. The stereochemistry of the monomer is retained during polymerization, leading to polymers with regular secondary structures (e.g., α-helices or β-sheets), which can influence the mechanical properties and biological interactions of the resulting scaffolds.

Research Findings on Scaffold Development:

| Scaffold Type | Functionalization Strategy | Key Properties and Applications |

| Hydrogels | Cross-linking of side chains with diamines or dithiols. | 3D cell culture, controlled release of therapeutics. |

| Nanoparticles | Self-assembly of amphiphilic block copolymers derived from poly(β-chloro-L-alanine). | Targeted drug delivery, imaging agents. |

| Bioactive Surfaces | Grafting of functional polypeptides onto material surfaces. | Promoting specific cell adhesion and growth, antimicrobial coatings. |

This table summarizes the development of different types of polymeric scaffolds based on polypeptides derived from this compound.

The development of these advanced polymeric materials highlights the strategic importance of this compound as a monomer that bridges the gap between synthetic polymer chemistry and materials science, enabling the creation of complex, functional materials with significant potential in a range of applications.

Advanced Analytical Techniques for Research Characterization of S 4 Chloromethyl Oxazolidine 2,5 Dione

Spectroscopic Methods for Structural Elucidation and Purity Assessment in Research

Spectroscopic techniques are indispensable for elucidating the molecular structure of (S)-4-(Chloromethyl)oxazolidine-2,5-dione and assessing its purity. These methods provide detailed information about the connectivity of atoms, the chemical environment of individual nuclei, and the presence of characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Full Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural and stereochemical assignment of this compound. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D-NMR) experiments, a detailed picture of the molecule's framework can be constructed.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the proton spectrum would be expected to show distinct signals for the methine proton at the chiral center (C4), the diastereotopic protons of the chloromethyl group, and the N-H proton of the oxazolidine-dione ring.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton of the molecule. The spectrum will display unique signals for the two carbonyl carbons (C2 and C5), the chiral methine carbon (C4), and the carbon of the chloromethyl group. The chemical shifts of these carbons are indicative of their electronic environment.

2D-NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity between protons and carbons. A COSY spectrum would reveal the coupling between the C4 proton and the protons of the chloromethyl group. An HSQC spectrum correlates directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra. More advanced 2D-NMR experiments, like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations, which are crucial for confirming the stereochemistry of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| H on C4 | ¹H | 4.5 - 5.0 | Doublet of doublets |

| H on CH₂Cl | ¹H | 3.7 - 4.2 | Two doublets of doublets |

| N-H | ¹H | 8.0 - 9.0 | Broad singlet |

| C2 (C=O) | ¹³C | 165 - 175 | Singlet |

| C5 (C=O) | ¹³C | 165 - 175 | Singlet |

| C4 | ¹³C | 50 - 60 | Doublet |

| CH₂Cl | ¹³C | 40 - 50 | Triplet |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the accurate molecular weight of this compound and for gaining insights into its structure through fragmentation analysis. The molecular formula of the compound is C₄H₄ClNO₃, corresponding to a molecular weight of 149.53 g/mol . nih.govguidechem.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The fragmentation pattern provides a fingerprint that can be used for identification. Key fragmentation pathways would likely involve the loss of the chloromethyl group, cleavage of the oxazolidine-dione ring, and loss of carbon monoxide or carbon dioxide.

Table 2: Key Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₄ClNO₃ |

| Molecular Weight | 149.53 g/mol |

| IUPAC Name | (4S)-4-(chloromethyl)-1,3-oxazolidine-2,5-dione |

| CAS Number | 96165-57-0 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the key functional groups present in this compound. The IR spectrum will be dominated by strong absorption bands corresponding to the stretching vibrations of the carbonyl groups and the N-H bond.

The two carbonyl groups (C=O) of the oxazolidine-2,5-dione (B1294343) ring are expected to give rise to strong, sharp absorption bands in the region of 1700-1850 cm⁻¹. The exact positions of these bands can be influenced by ring strain and electronic effects. The N-H stretching vibration will appear as a broader band in the region of 3200-3400 cm⁻¹. The C-Cl stretching vibration of the chloromethyl group is expected to be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Chromatographic Techniques for Enantiomeric Purity Determination

Chromatographic techniques are essential for assessing the enantiomeric purity of this compound, a critical quality attribute for its use in stereoselective synthesis.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) of chiral compounds like this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The development of a chiral HPLC method involves screening various CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), and optimizing the mobile phase composition (a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol). The goal is to achieve baseline separation of the (S)- and (R)-enantiomers, allowing for accurate quantification of each. The enantiomeric excess is then calculated from the peak areas of the two enantiomers in the chromatogram. While a specific validated method for this compound is not publicly detailed, the general principles of chiral HPLC for oxazolidinones are well-established. nih.govnih.gov

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) in Method Development

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) also play roles in the analytical workflow, particularly in method development and reaction monitoring.

Gas Chromatography (GC) , especially when coupled with a chiral stationary phase, can be an alternative for determining enantiomeric purity. nih.gov The volatility of the compound or its derivatives would be a key consideration for the applicability of this technique.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of the synthesis of oxazolidinones. nih.govorientjchem.org By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized. nih.govorientjchem.org While not suitable for accurate enantiomeric excess determination, TLC is an invaluable tool for qualitative analysis and for optimizing reaction conditions before scaling up. nih.govorientjchem.org

Theoretical and Computational Chemistry Studies on S 4 Chloromethyl Oxazolidine 2,5 Dione

Conformational Analysis and Stereoselectivity Prediction through Computational Modeling

Currently, there are no specific computational studies available in the public domain that have performed a detailed conformational analysis of (S)-4-(Chloromethyl)oxazolidine-2,5-dione. Such an analysis would be instrumental in identifying the most stable three-dimensional arrangements of the molecule. By calculating the potential energy surface, researchers could predict the preferred conformations and the energy barriers between them. This information is fundamental to understanding the molecule's reactivity and its interactions with other molecules. Furthermore, computational modeling could be employed to predict the stereoselectivity of reactions involving this chiral compound, guiding synthetic chemists in designing more efficient and selective chemical transformations.

Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity Descriptors

Detailed quantum chemical calculations specifically for this compound are not present in the current body of scientific literature. These calculations, typically employing methods like Density Functional Theory (DFT), would allow for the determination of key electronic properties. Reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and atomic charges could be computed. This data would offer a quantitative understanding of the molecule's stability, its susceptibility to nucleophilic or electrophilic attack, and the nature of its chemical bonds.

Table 1: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | (Not Determined) | Indicates the ability to donate electrons. |

| LUMO Energy | (Not Determined) | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | (Not Determined) | Relates to chemical reactivity and stability. |

| Dipole Moment | (Not Determined) | Provides insight into the molecule's polarity. |

| Mulliken Atomic Charges | (Not Determined) | Shows the charge distribution across the atoms. |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies have been published.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

The scientific literature lacks computational studies aimed at elucidating the reaction mechanisms and identifying the transition states for reactions involving this compound. Computational methods are invaluable for mapping out the energetic pathways of chemical reactions, allowing for the identification of intermediates and the calculation of activation energies. For a reactive molecule like an oxazolidine-2,5-dione (B1294343) derivative, such studies could clarify the mechanisms of its synthesis, polymerization, or degradation, providing a level of detail that is often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations and Intermolecular Interactions

There are currently no published molecular dynamics (MD) simulations that focus on this compound. MD simulations would be a powerful tool to study the dynamic behavior of this molecule and its interactions with other molecules, including solvents or other reactants, over time. These simulations could reveal important information about intermolecular forces, such as hydrogen bonding and van der Waals interactions, which govern the compound's physical properties and its behavior in different environments. This understanding is critical for applications in materials science and drug design where intermolecular interactions play a key role.

Future Research Directions and Unexplored Potentials of S 4 Chloromethyl Oxazolidine 2,5 Dione

Development of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency

The synthesis and polymerization of NCAs, including (S)-4-(Chloromethyl)oxazolidine-2,5-dione, are critically dependent on the catalytic systems employed. Future research will likely focus on developing catalysts that offer superior control over stereochemistry and reaction efficiency.

Currently, the ring-opening polymerization (ROP) of NCAs can be initiated by various catalysts, including metal-based systems. wikipedia.org However, the quest for catalysts that can operate under mild conditions, tolerate a wide range of functional groups, and provide precise control over polymer chain length and architecture remains a key objective. Research into organocatalysts, such as N-heterocyclic carbenes (NHCs) and bifunctional thiourea-amines, could offer new avenues for controlled polymerization, potentially minimizing metal contamination in the final polypeptide products.

Furthermore, the synthesis of the oxazolidine-2,5-dione (B1294343) ring itself presents opportunities for catalytic innovation. While traditional methods often involve reagents like phosgene (B1210022) or its derivatives, newer approaches are being explored. mdpi.comnih.gov The development of catalytic cycles that can directly and enantioselectively convert amino acid precursors into the desired NCA using less hazardous reagents would be a significant advancement. This could involve transition-metal catalysis or organocatalysis to facilitate the cyclization step with high fidelity, preserving the stereocenter at the C4 position.

Table 1: Potential Catalytic Systems for Future Exploration

| Catalytic System | Target Transformation | Potential Advantages |

|---|---|---|

| Organocatalysts (e.g., NHCs, Thioureas) | Ring-Opening Polymerization | Metal-free products, high control over polymer architecture, mild reaction conditions. |

| Transition-Metal Complexes (e.g., Ru, Ir) | Asymmetric Synthesis of NCA Ring | High stereoselectivity, potential for novel reaction pathways, catalytic efficiency. |

| Dual-Enzyme Systems | Biocatalytic Synthesis/Derivatization | High enantioselectivity, sustainable and environmentally friendly conditions, specificity. |

| Lanthanide-Based Catalysts | Stereoselective Polymerization | Enhanced control over tacticity in polymer chains, unique catalytic activity. |

Exploration of Unconventional Derivatization Pathways and Reaction Conditions

The molecular structure of this compound offers multiple sites for chemical modification. The chloromethyl group at the C4 position is a particularly versatile synthetic handle, readily participating in nucleophilic substitution reactions. evitachem.com While reactions with common nucleophiles like amines and thiols are established, future research could explore a broader scope of nucleophiles and unconventional reaction conditions to access novel derivatives.

The application of photoredox catalysis or electrochemistry could unlock new reaction pathways that are not accessible under thermal conditions. For instance, radical-based transformations initiated by light could enable the introduction of complex carbon-based substituents at the chloromethyl position. Similarly, electrochemical methods might provide a greener and more controlled way to effect substitutions or other modifications.

Beyond the side chain, the oxazolidine-2,5-dione ring itself can undergo reactions. Ring-opening reactions, for example, can yield linear derivatives with distinct properties. evitachem.com Exploring unconventional triggers for ring-opening, such as specific enzymatic catalysis or light-induced cleavage, could lead to applications in controlled-release systems or stimuli-responsive materials. Furthermore, derivatization of the N-H group prior to polymerization could be used to create N-substituted polypeptides with unique conformational properties.

Table 2: Unconventional Derivatization Strategies

| Strategy | Target Site | Potential Outcome |

|---|---|---|

| Photoredox Catalysis | Chloromethyl Group | C-C bond formation, introduction of complex alkyl/aryl groups. |

| Electrochemical Synthesis | Chloromethyl Group / Ring System | Controlled redox transformations, green reaction conditions. |

| Enzymatic Ring-Opening | Oxazolidine-2,5-dione Ring | Generation of specific linear amino acid derivatives, biodegradable materials. |

| Transition Metal-Catalyzed Cross-Coupling | Chloromethyl Group | Introduction of aryl and alkynyl moieties via Suzuki or Sonogashira couplings. evitachem.com |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, scalability, and process control. amt.uk The synthesis and polymerization of this compound are well-suited for integration into flow chemistry platforms. The use of hazardous reagents like phosgene or highly exothermic reactions such as ROP can be managed more safely in the small, well-controlled environment of a flow reactor. amt.uknih.gov

Research has already demonstrated that the ring-opening polymerization of NCAs can be dramatically accelerated in continuous flow systems. For example, a 92% conversion for an NCA ROP was achieved in 40 minutes in a microflow reactor, compared to 6 hours in a traditional batch process. nih.gov This acceleration is attributed to the efficient removal of the carbon dioxide byproduct through the reactor tubing. nih.gov Applying this methodology to this compound could enable the rapid, on-demand synthesis of functional polypeptides.

Future research could focus on developing a fully integrated, "end-to-end" flow process. This would involve the continuous synthesis of the NCA from its amino acid precursor, followed by in-line purification and immediate introduction into a second reactor for polymerization or further derivatization. Such automated platforms would not only enhance production efficiency but also facilitate the rapid generation of libraries of novel polypeptides for screening in drug discovery and materials science.

Investigation of Sustainable and Biocatalytic Approaches for Synthesis and Transformation

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. Future research on this compound will increasingly focus on developing more environmentally benign synthetic routes. A key area of development is the replacement of hazardous reagents like phosgene, which is traditionally used for NCA synthesis. mdpi.com Phosgene-free methods, such as the use of n-propylphosphonic anhydride (B1165640) (T3P) or the direct fixation of carbon dioxide (CO2) with amino acids, represent safer and more sustainable alternatives. nih.govrsc.org

Biocatalysis offers another powerful tool for sustainable synthesis. The use of enzymes, such as dehydrogenases or transaminases, could enable the highly stereoselective synthesis of the chiral amino acid precursors required for this compound. nih.gov Engineered enzymes could potentially be developed to catalyze the cyclization reaction itself, operating in aqueous media under mild conditions and eliminating the need for harsh chemical reagents.

Furthermore, biocatalytic methods could be employed for the transformation of the final compound. For example, specific enzymes could be used to selectively modify the chloromethyl side chain or to control the degradation of polypeptides derived from it, which is crucial for applications in drug delivery and tissue engineering. The use of renewable starting materials, such as amino acids derived from biomass fermentation, would further enhance the sustainability profile of the entire synthetic pathway. nus.edu.sgnih.gov

Table 3: Comparison of Synthetic Reagents for NCA Synthesis

| Reagent | Traditional/Novel | Key Advantages | Sustainability Considerations |

|---|---|---|---|

| Phosgene/Triphosgene (B27547) | Traditional | High reactivity, well-established methods. mdpi.com | Highly toxic gas, requires stringent safety protocols. |

| n-Propylphosphonic Anhydride (T3P) | Novel | Phosgene-free, mild conditions, non-toxic byproducts. nih.gov | Safer alternative, byproducts are easily removed. |

| Carbon Dioxide (CO2) | Novel | Utilizes a renewable C1 source, phosgene-free. rsc.org | Contributes to CO2 valorization, highly sustainable. |

| Phosphorus Tribromide | Traditional (for β-NCAs) | Effective for cyclization of protected β-amino acids. illinois.edu | Halogenated reagent, requires careful handling. |

Q & A

Q. What are the established synthetic routes for (S)-4-(Chloromethyl)oxazolidine-2,5-dione, and how do reaction conditions influence yield and enantiopurity?

The compound is typically synthesized via cyclization of amino acid derivatives. For example, analogous oxazolidine-2,5-diones are prepared by reacting amino acids with chloroacetic acid under basic conditions, followed by cyclization using reagents like acetic anhydride . Enantiopurity is maintained by starting with chiral precursors (e.g., L-amino acids) and optimizing reaction time and temperature to minimize racemization. A common challenge is controlling side reactions at the chloromethyl group; using anhydrous conditions and low temperatures (~0–5°C) during halogenation steps can improve yields .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. For example, the crystal structure of a related compound, (S)-4-[4-(benzyloxy)benzyl]oxazolidine-2,5-dione, was resolved using SHELX, confirming stereochemistry and bond lengths .

- NMR : H and C NMR are critical for verifying the chloromethyl group (δ ~4.2–4.5 ppm for CHCl) and oxazolidine-dione ring protons (δ ~4.8–5.2 ppm).

- IR : Strong carbonyl stretches (~1750–1850 cm) confirm the dione moiety .

Q. What are the stability and storage recommendations for this compound?

The compound decomposes at 121°C and should be stored in airtight containers at –20°C under inert gas (N or Ar) to prevent hydrolysis of the chloromethyl group. Avoid exposure to moisture, as it may hydrolyze to form hydroxymethyl derivatives. Use desiccants like silica gel in storage vials .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized to suppress racemization during scale-up?

Racemization often occurs during cyclization due to prolonged heating. Strategies include:

- Using microwave-assisted synthesis to reduce reaction time.

- Employing chiral catalysts (e.g., Cinchona alkaloids) to enhance stereochemical control.

- Monitoring enantiomeric excess (ee) via chiral HPLC with columns like Chiralpak IA/IB . Recent studies on analogous compounds achieved >98% ee by maintaining pH < 7 and temperatures < 50°C during cyclization .

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

The chloromethyl group undergoes S2 reactions due to its primary alkyl halide nature. For example, in peptide coupling, it reacts with amines to form methylene-linked conjugates. Kinetic studies show the reaction rate is solvent-dependent: polar aprotic solvents (e.g., DMF) accelerate substitution, while protic solvents (e.g., MeOH) favor elimination. Computational models (DFT) suggest a transition state with partial positive charge on the methylene carbon, stabilized by electron-withdrawing dione groups .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., proteases or kinases). The oxazolidine-dione ring mimics transition states in enzymatic reactions, while the chloromethyl group can form covalent adducts with nucleophilic residues (e.g., cysteine). MD simulations of a related compound, (S)-4-(4-hydroxybenzyl)oxazolidine-2,5-dione, revealed stable hydrogen bonds with a protease active site (binding energy: –9.2 kcal/mol) .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

While some studies suggest antimicrobial activity for oxazolidine-diones, data for this compound are limited. Discrepancies may arise from impurities in early samples or variability in assay conditions (e.g., pH, bacterial strains). To resolve these, researchers should:

Q. What advanced analytical techniques are needed to resolve ambiguities in degradation product identification?

LC-HRMS coupled with MS/MS fragmentation can identify hydrolysis products (e.g., hydroxymethyl derivatives). For example, a degradation study of 4-(sec-butyl)oxazolidine-2,5-dione detected a [M+H] ion at m/z 158.1, corresponding to the hydrolyzed dione. Isotopic labeling (e.g., O) can track oxygen incorporation during decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.